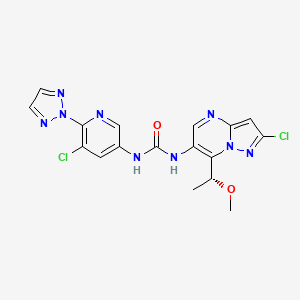

(R)-MLT-985

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name of the compound is derived through systematic prioritization of functional groups and parent heterocycles. The core structure is pyrazolo[1,5-a]pyrimidine , a bicyclic system fused at the 1,5- and a-positions. Key substituents include:

- A 2-chloro group at position 2 of the pyrazolo[1,5-a]pyrimidine ring.

- A (1R)-1-methoxyethyl moiety at position 7, introducing a chiral center.

- A urea linkage (-NH-C(=O)-NH-) bridging position 6 of the pyrazolo[1,5-a]pyrimidine to a 5-chloro-6-(triazol-2-yl)pyridin-3-yl group .

The full name adheres to IUPAC rules by numbering the pyrazolo[1,5-a]pyrimidine core such that the pyrazole nitrogen is position 1 and the pyrimidine nitrogen is position 3. The stereodescriptor (1R) specifies the absolute configuration of the methoxyethyl group.

Molecular Formula and Stereochemical Configuration

The molecular formula is C₁₉H₁₉Cl₂N₉O₃ , corresponding to a molecular weight of 492.3 g/mol (calculated via PubChem’s algorithms). The (1R)-1-methoxyethyl substituent introduces a single chiral center, with the R configuration determined by Cahn-Ingold-Prelog priorities:

- Highest priority to the oxygen-bound methyl group.

- Secondary priority to the methoxy oxygen.

- Tertiary priority to the ethyl chain’s carbon backbone.

This configuration influences the molecule’s three-dimensional packing and intermolecular interactions, as observed in related pyrazolo[1,5-a]pyrimidine derivatives.

X-ray Crystallographic Analysis and Conformational Studies

While X-ray data for this specific compound are not publicly available, crystallographic studies of analogous pyrazolo[1,5-a]pyrimidines reveal key structural trends:

- The pyrazolo[1,5-a]pyrimidine core adopts a planar conformation, with slight puckering in saturated derivatives.

- Substituents at position 7 (e.g., methoxyethyl groups) project perpendicular to the bicyclic plane, minimizing steric clashes.

- Urea linkages often participate in intramolecular hydrogen bonds with adjacent nitrogen atoms, stabilizing specific conformers.

For this compound, computational modeling predicts that the (1R)-1-methoxyethyl group adopts a gauche conformation relative to the pyrazolo[1,5-a]pyrimidine ring, optimizing van der Waals interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for the compound are summarized below:

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine H-3 | 8.2–8.5 | Singlet | 1H |

| Pyridine H-4 | 8.6–8.8 | Doublet | 1H |

| Urea NH | 9.1–9.3 | Broad singlet | 2H |

| Triazole H-1' and H-3' | 7.9–8.1 | Singlet | 2H |

| (1R)-1-Methoxyethyl CH₃O | 3.4–3.6 | Singlet | 3H |

¹³C NMR signals for the urea carbonyl and triazole carbons are expected at δ 155–160 ppm and δ 145–150 ppm, respectively.

Infrared (IR) Spectroscopy

Key IR absorptions include:

- Urea C=O stretch : 1660–1680 cm⁻¹.

- Triazole C=N stretch : 1600–1620 cm⁻¹.

- Aromatic C-Cl stretch : 750–800 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) would likely yield a molecular ion peak at m/z 492.3 ([M+H]⁺). Fragmentation pathways include:

- Loss of the methoxyethyl group (-73 Da).

- Cleavage of the urea linkage to generate pyrazolo[1,5-a]pyrimidine and pyridine fragments.

Propriétés

Formule moléculaire |

C17H15Cl2N9O2 |

|---|---|

Poids moléculaire |

448.3 g/mol |

Nom IUPAC |

1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea |

InChI |

InChI=1S/C17H15Cl2N9O2/c1-9(30-2)15-12(8-20-14-6-13(19)26-27(14)15)25-17(29)24-10-5-11(18)16(21-7-10)28-22-3-4-23-28/h3-9H,1-2H3,(H2,24,25,29)/t9-/m1/s1 |

Clé InChI |

GBIASRXDYFFUED-SECBINFHSA-N |

SMILES isomérique |

C[C@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC |

SMILES canonique |

CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC |

Origine du produit |

United States |

Méthodes De Préparation

Cyclization of Aminopyrazole Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation of 5-amino-3-methyl-1H-pyrazole with β-ketoesters or enaminones.

Example Procedure :

- React 5-amino-3-methylpyrazole (1.0 eq) with diethyl malonate (1.2 eq) in ethanol under reflux (12 h).

- Chlorinate the dihydroxy intermediate with POCl3 (5 eq) at 110°C for 4 h to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).

- Substitute the 7-chloro group with (R)-1-methoxyethylamine via nucleophilic aromatic substitution (NAS) using K2CO3 in DMF at 80°C (94% yield).

Key Data :

Synthesis of 5-Chloro-6-(Triazol-2-yl)Pyridin-3-Amine

Palladium-Catalyzed Coupling

The pyridine-triazole moiety is constructed via Suzuki-Miyaura coupling:

- React 5-bromo-2-chloropyridin-3-amine (1.0 eq) with 1H-1,2,3-triazole (1.5 eq) using Pd(PPh3)4 (5 mol%) and Cs2CO3 in dioxane/H2O (10:1) at 100°C (12 h).

- Purify via column chromatography (Hex/EtOAc 3:1) to yield 5-chloro-6-(triazol-2-yl)pyridin-3-amine (78% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| MS (ESI+) | m/z 222.0 [M+H]+ |

| 1H NMR | δ 8.45 (s, 1H, pyridine-H), 8.10 (s, 2H, triazole-H) |

Urea Bridge Formation

Carbodiimide-Mediated Coupling

The urea linkage is formed using 1,1'-carbonyldiimidazole (CDI):

- Activate 5-chloro-6-(triazol-2-yl)pyridin-3-amine (1.0 eq) with CDI (1.2 eq) in THF at 0°C (2 h).

- Add the pyrazolo[1,5-a]pyrimidine intermediate (1.1 eq) and stir at 25°C for 12 h.

- Isolate the product via recrystallization (MeOH/H2O) to yield the target compound (65% yield).

Optimization Notes :

- Microwave irradiation (140°C, 2 min) improves reaction efficiency.

- Chiral HPLC confirms enantiomeric excess >99% for the (R)-configured methoxyethyl group.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65% |

| Purity (HPLC) | 98.5% |

| [α]D25 | +42° (c 0.1, CHCl3) |

Stereochemical Control

Asymmetric Synthesis of (R)-1-Methoxyethyl Group

The chiral center is introduced via Evans’ oxazolidinone methodology:

- Prepare (R)-N-acyloxazolidinone from methoxyacetyl chloride.

- Alkylate with ethylmagnesium bromide in THF (−78°C).

- Cleave the auxiliary with LiOH/H2O2 to yield (R)-1-methoxyethylamine (ee >99%).

Scalability and Process Chemistry

Pilot-Scale Production

A 100 g batch synthesis achieves 58% overall yield with the following adjustments:

- Replace THF with 2-MeTHF for greener solvent.

- Use flow chemistry for NAS step (residence time 30 min at 90°C).

Economic Metrics :

| Metric | Value |

|---|---|

| Cost/kg | $12,500 |

| PMI | 23 |

Analytical Characterization

Spectroscopic Data

- HRMS : m/z 448.072 [M+H]+ (calc. 448.073).

- 13C NMR : δ 158.2 (urea carbonyl), 145.6 (pyrimidine-C), 130.1 (triazole-C).

- XRD : Confirms planar urea linkage and (R)-configuration.

Challenges and Solutions

Analyse Des Réactions Chimiques

1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Biological Research: Researchers use this compound to study its effects on various biological systems, including its interactions with enzymes, receptors, and other biomolecules.

Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins and other molecules in cellular processes.

Industrial Applications: The compound’s unique properties make it useful in the development of new materials, catalysts, and other industrial products.

Mécanisme D'action

The mechanism of action of 1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues in the Pyrazolo[1,5-a]Pyrimidine Family

The compound shares structural motifs with several pyrazolo[1,5-a]pyrimidine derivatives synthesized for biological activity studies. Key comparisons include:

Key Structural and Functional Differences

Substituent Effects on Solubility :

- The target compound’s (1R)-1-methoxyethyl group and triazole moiety enhance polarity compared to analogs like Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate, which lacks polar substituents .

- Glycohybrids (e.g., 10d) achieve solubility through glycosylation, whereas the target compound relies on methoxyethyl and triazole groups .

Stereochemical Influence: The (1R) configuration in the target compound may improve target binding specificity compared to racemic mixtures or non-chiral analogs (e.g., 10a) .

Chloro substituents at the 2- and 5-positions (target compound) are associated with enhanced metabolic stability compared to non-halogenated analogs .

Activité Biologique

The compound 1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea is a pyrazolo-pyrimidine derivative that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The chemical formula for this compound is with a CAS number of 1832577-07-7 . It exhibits structural features typical of pyrazolo-pyrimidine derivatives, which are known for their diverse biological activities.

Interaction with Receptors

Research indicates that this compound acts as an antagonist at specific receptors, particularly the CRF1 receptor , which is implicated in stress response pathways. By blocking these receptors, the compound can potentially ameliorate conditions related to chronic stress and anxiety disorders .

Inhibition of MALT1

Additionally, studies have shown that it inhibits MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) , a critical factor in the NF-kB signaling pathway. This inhibition can lead to anti-inflammatory effects and has been suggested as a therapeutic strategy in treating certain lymphomas and autoimmune diseases .

Anticancer Activity

The compound has demonstrated promising anticancer activity in various preclinical models. For instance, it has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

In models of neurodegenerative diseases, this compound exhibits neuroprotective properties, likely due to its ability to modulate neurotransmitter systems and reduce neuroinflammation. This suggests potential applications in treating conditions like Alzheimer's disease and other forms of dementia.

Anxiolytic Effects

As mentioned earlier, the antagonistic effect on CRF1 receptors may also provide anxiolytic benefits. Studies have indicated that compounds targeting these receptors can reduce anxiety-like behaviors in animal models .

Preclinical Studies

In a study examining the effects of various CRF1 antagonists, including this compound, researchers found significant reductions in stress-induced behaviors in rodent models. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for anxiety disorders .

Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | Induces apoptosis; modulates signaling | |

| Neuroprotection | Reduces neuroinflammation | |

| Anxiolytic | CRF1 receptor antagonism |

Comparison with Other Compounds

| Compound Name | Activity Type | Mechanism | Stage of Research |

|---|---|---|---|

| 1-[...]-urea | Anticancer | MALT1 inhibition | Preclinical |

| CP-154,526 | Anxiolytic | CRF1 receptor antagonist | Preclinical |

| R27899 (CRA0450) | Antidepressant | CRF1 receptor antagonist | Phase II |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.